molecular formula C10H12N2O B8522969 3-Dimethylamino-1-isoindolinone

3-Dimethylamino-1-isoindolinone

Cat. No.: B8522969
M. Wt: 176.21 g/mol
InChI Key: MRUQQZVUNZYFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dimethylamino-1-isoindolinone is a chemical building block based on the privileged isoindolinone scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Compounds featuring the isoindolinone core, such as phthalimides, are known to exhibit a wide range of biological activities . Researchers value this scaffold for its potential in multi-target-directed ligand strategies, particularly in developing therapies for complex age-related diseases. Specifically, structurally related isoindoline-1,3-dione derivatives have been investigated as potent acetylcholinesterase (AChE) inhibitors and beta-amyloid aggregation inhibitors, positioning them as promising candidates for Alzheimer's disease research . Furthermore, novel substituted isoindolinones have demonstrated notable in vitro anticancer activity, for instance against human liver carcinoma (HepG2) cell lines, highlighting their value in oncology research . Additional studies have also identified certain isoindoline-1,3-dione derivatives as having high analgesic activity, exceeding the potency of some standard non-steroidal reference drugs in models . This compound is offered to support ongoing innovation in these and other exploratory research areas. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-(dimethylamino)-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C10H12N2O/c1-12(2)9-7-5-3-4-6-8(7)10(13)11-9/h3-6,9H,1-2H3,(H,11,13)

InChI Key

MRUQQZVUNZYFPR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C2=CC=CC=C2C(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The dimethylamino group in this compound likely reduces the electrophilicity of the lactam carbonyl compared to alkoxy-substituted analogs (e.g., compounds 3 and 4), which may influence reactivity in nucleophilic additions .
  • Steric Factors: 3,3-Disubstituted derivatives (e.g., dimethyl malonate analogs) face synthetic challenges due to quaternary carbon formation, whereas mono-substituted derivatives like this compound are more accessible .

Spectroscopic Properties

Compound Name IR (Carbonyl Stretch, cm⁻¹) NMR (δ, ppm, Key Protons) Reference
3-Isopropoxy-1-isoindolinone (3) 1702 δ 7.81-7.84 (m, aromatic H), δ 5.68 (q, CH)
3-(Cyclopentyloxy)-1-isoindolinone (4) 1697 δ 7.81-7.84 (m, aromatic H), δ 5.54 (s, CH)
Dimethyl malonate derivative 1697 δ 3.7 (s, OCH₃)
This compound* ~1680-1700 (estimated) δ 2.8-3.2 (s, N(CH₃)₂) Inferred

Key Observations :

  • IR Spectroscopy: Alkoxy-substituted isoindolinones exhibit carbonyl stretches near 1700 cm⁻¹, while dimethylamino substitution may slightly lower this value due to resonance effects .
  • NMR: The dimethylamino group’s protons are expected to resonate as a singlet near δ 2.8-3.2, distinct from alkoxy substituents’ signals (e.g., δ 5.5-5.7 for methine protons) .

Physicochemical and Functional Comparisons

Property This compound 3-Isopropoxy-1-isoindolinone 3,3-Disubstituted Malonate
Solubility High (polar solvents) Moderate (apolar solvents) Low (due to lipophilicity)
Reactivity Nucleophilic at carbonyl Electrophilic at carbonyl Stabilized enolate formation
Synthetic Difficulty Moderate Low High

Key Observations :

  • The dimethylamino group improves water solubility compared to alkoxy or malonate derivatives, making it advantageous for biological applications .
  • 3,3-Disubstituted derivatives are synthetically demanding but offer unique reactivity (e.g., enolate formation), whereas mono-substituted analogs are more straightforward to prepare .

Preparation Methods

Reflux-Based Synthesis

In a typical procedure, phthalic anhydride (1.0 mmol) reacts with N,N-dimethylpropylamine (1.1 mmol) in toluene under reflux for 6 hours using p-toluenesulfonic acid (PTSA) as a catalyst. The reaction mixture is washed with water and sodium bicarbonate, followed by purification via silica gel chromatography (DCM/MeOH). This method yields 60% of 3-dimethylamino-1-isoindolinone.

Key Parameters

  • Solvent: Toluene (with water separator for azeotropic removal)

  • Catalyst: PTSA (50 mg/g substrate)

  • Reaction Time: 6 hours

  • Yield: 60%

Solvent and Catalyst Optimization

Replacing toluene with acetic acid reduces reaction time to 4 hours but requires neutralization steps. Catalysts such as triethylamine or AlCl₃ have been explored, but PTSA remains optimal for minimizing side products.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A mixture of phthalic anhydride and N,N-dimethylpropylamine in toluene undergoes microwave heating at 150°C for 15–30 minutes, achieving yields of 85–91% . This method eliminates the need for prolonged reflux and improves atom economy.

Advantages Over Classical Methods

  • Time Reduction: 6 hours → 30 minutes

  • Yield Increase: 60% → 91%

  • Energy Efficiency: Lower thermal decomposition risk

Mannich Condensation Route

Mannich condensation offers an alternative pathway using phthalimide, formaldehyde, and dimethylamine.

Procedure

Phthalimide (14.71 g, 0.1 mol) reacts with 37% formaldehyde (7.5 mL) and dimethylamine (12.8 mL) at room temperature. The product precipitates as a colorless solid, which is recrystallized from ethanol to yield 86% pure this compound.

Reaction Conditions

  • Temperature: Ambient (25°C)

  • Purification: Ethanol recrystallization

  • Melting Point: 77°C

Transition Metal-Catalyzed Methods

Recent advances employ palladium and organocatalysts for asymmetric synthesis, though these are less common for 3-dimethylamino derivatives.

Organocatalytic Asymmetric Synthesis

Takemoto’s catalyst (trans-1,2-diaminocyclohexane-derived) enables enantioselective nitro-Mannich/lactamization cascades, achieving up to 98% ee for 3-substituted isoindolinones. Adaptation to dimethylamino groups remains unexplored but theoretically feasible.

Comparative Analysis of Methods

MethodConditionsYieldTimeScalability
Classical RefluxToluene, PTSA, 110°C60%6 hHigh
MicrowaveToluene, 150°C, MW85–91%0.5 hModerate
MannichEthanol, RT86%2 hHigh
OrganocatalyticToluene, −40°C, Takemoto’s catalystN/A48 hLow

Key Observations

  • Microwave Synthesis outperforms classical methods in yield and speed.

  • Mannich Condensation is operationally simple but limited to specific substrates.

  • Catalytic Methods offer enantiocontrol but require optimization for dimethylamino derivatives .

Q & A

Q. What nonclinical data are required to support the use of this compound in pharmacological studies?

  • Methodological Answer : Follow ICH S7A guidelines:
  • Safety pharmacology : Assess cardiovascular (hERG assay) and CNS effects (rotarod test).
  • Toxicokinetics : Measure plasma exposure (AUC, Cmax) in rodent models.
  • Genotoxicity : Perform Ames test and micronucleus assay.
    Submit data in a IND briefing document, including structural formula, pharmacological class, and prior human experience (if applicable) .

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